molecular formula C17H18FNO4 B2578630 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide CAS No. 1396874-83-1

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2578630
CAS No.: 1396874-83-1
M. Wt: 319.332
InChI Key: XGHIYVHPHIFMPY-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a complex organic compound that features a furan ring, a cyclopropyl group, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The fluorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The furan ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the fluorophenoxy moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the fluorophenoxy moiety makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c18-13-4-1-2-5-14(13)23-10-16(20)19-11-17(21,12-7-8-12)15-6-3-9-22-15/h1-6,9,12,21H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHIYVHPHIFMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)COC2=CC=CC=C2F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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